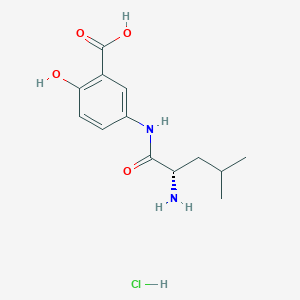

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride

Overview

Description

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride, also known as L-CHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. L-CHA is a derivative of L-leucine and has been synthesized using different methods.

Scientific Research Applications

Biosynthesis and Biocatalysis

The use of L-Leucine in biosynthetic pathways to produce important compounds showcases its application in biotechnology and pharmaceuticals. Gao and Li (2021) illustrated a biocatalytic method using L-Leucine to synthesize 3-Hydroxy-3-methylbutyrate (HMB), a compound with applications in the food and pharmaceutical fields, through a whole-cell catalysis approach, achieving high efficiency without the need for additional adenosine triphosphate (ATP) (Gao & Li, 2021).

Metabolic Pathways and Disorders

L-Leucine's involvement in metabolic pathways and its impact on metabolic disorders have been subjects of research. For instance, its role in the metabolism of specific amino acids and its potential therapeutic applications were explored. Bischof et al. (2004) reported on a case of 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency, a disorder of leucine metabolism, highlighting the critical importance of L-Leucine in metabolic pathways and potential therapeutic strategies (Bischof et al., 2004).

Protein Synthesis and Muscle Metabolism

The role of L-Leucine in protein synthesis and muscle metabolism has been a significant focus, particularly in the context of health and disease. Wilkinson et al. (2013) explored the effects of L-Leucine and its metabolite β-hydroxy-β-methylbutyrate (HMB) on human skeletal muscle protein metabolism, demonstrating its potential to stimulate muscle protein synthesis and decrease muscle protein breakdown, which may underlie its anabolic/anti-catabolic efficacy (Wilkinson et al., 2013).

Enzymatic Activity and Medical Applications

Research on L-Leucine has also delved into its enzymatic activities and applications in medical diagnostics and treatments. The colorimetric determination of leucine aminopeptidase activity with L-Leucyl-beta-naphthylamide hydrochloride by Green et al. (1955) is one example, highlighting the importance of understanding L-Leucine's role in enzymatic processes for potential diagnostic and therapeutic applications (Green et al., 1955).

Energy Metabolism

L-Leucine's impact on energy metabolism, particularly in the context of exercise and health, has been investigated, showing how it influences glucose uptake, mitochondrial biogenesis, and fatty acid oxidation. Duan et al. (2015) discussed how L-Leucine and its metabolites enhance protein synthesis, inhibit protein degradation, and regulate energy homeostasis, indicating its significant potential for improving health and performance (Duan et al., 2015).

properties

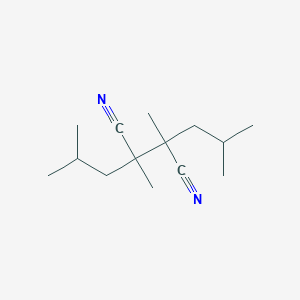

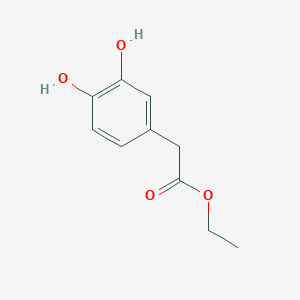

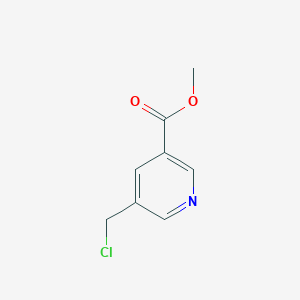

IUPAC Name |

5-[[(2S)-2-amino-4-methylpentanoyl]amino]-2-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4.ClH/c1-7(2)5-10(14)12(17)15-8-3-4-11(16)9(6-8)13(18)19;/h3-4,6-7,10,16H,5,14H2,1-2H3,(H,15,17)(H,18,19);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVJWFHAORBGDY-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC(=C(C=C1)O)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585210 | |

| Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucine 3-carboxy-4-hydroxyanilide hydrochloride | |

CAS RN |

73801-31-7 | |

| Record name | 2-Hydroxy-5-(L-leucylamino)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1611691.png)